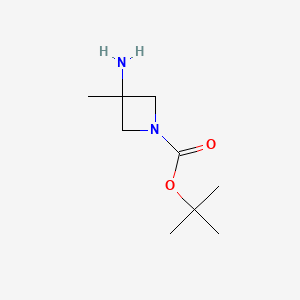

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWZHGRHSCFIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718855 | |

| Record name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-77-0 | |

| Record name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing from the commercially available 1-Boc-3-azetidinone. The synthesis involves a Grignard reaction to introduce the methyl group and form a tertiary alcohol, followed by a Ritter reaction and subsequent hydrolysis to yield the target primary amine.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following two key transformations:

-

Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. This step involves the nucleophilic addition of a methyl group to the carbonyl of 1-Boc-3-azetidinone using a methyl organometallic reagent, such as methylmagnesium bromide.

-

Step 2: Synthesis of this compound. The tertiary alcohol intermediate is converted to the corresponding primary amine. This is achieved through a Ritter reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-acetyl intermediate, which is then hydrolyzed.

The overall synthetic scheme is depicted in the workflow diagram below.

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-amino-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS No: 1158758-77-0). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents a combination of predicted data, data from analogous structures, and detailed experimental protocols for obtaining and interpreting the necessary spectroscopic information. The guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Introduction

This compound is a saturated heterocyclic compound containing a strained four-membered azetidine ring. The presence of a geminal amino and methyl group at the 3-position, along with the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a valuable and versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this intermediate in multi-step syntheses.

This guide outlines the expected spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and provides standardized protocols for acquiring this data.

Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize the expected chemical shifts and spectral peaks based on the analysis of its chemical structure and comparison with similar azetidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.8 - 4.0 | d, J ≈ 8-10 Hz | 2H | Azetidine CH₂ (H-2a, H-4a) | Diastereotopic protons adjacent to the quaternary center. |

| ~ 3.5 - 3.7 | d, J ≈ 8-10 Hz | 2H | Azetidine CH₂ (H-2b, H-4b) | Diastereotopic protons adjacent to the quaternary center. |

| ~ 1.5 - 1.8 | br s | 2H | -NH₂ | Chemical shift can vary with concentration and temperature. |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic singlet for the tert-butyl group. |

| 1.30 | s | 3H | -CH₃ (at C-3) | Singlet for the methyl group on the quaternary carbon. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 156.0 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~ 79.5 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~ 55.0 | C-2, C-4 (Azetidine) | Methylene carbons of the azetidine ring. |

| ~ 45.0 | C-3 (Azetidine) | Quaternary carbon of the azetidine ring. |

| ~ 28.4 | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

| ~ 25.0 | -C H₃ (at C-3) | Methyl carbon at the 3-position. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands (Sample preparation: Neat or as a thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2975 - 2950 | Strong | C-H stretch (alkane, sp³) |

| 1690 - 1670 | Strong | C=O stretch (carbamate) |

| 1590 - 1550 | Medium | N-H bend (primary amine) |

| 1400 - 1360 | Medium | C-H bend (gem-dimethyl) |

| 1160 - 1140 | Strong | C-N stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization technique: Electrospray Ionization, ESI+)

| m/z | Ion | Notes |

| 187.14 | [M+H]⁺ | Predicted exact mass for C₉H₁₉N₂O₂⁺: 187.1441 |

| 209.13 | [M+Na]⁺ | Adduct with sodium. |

| 131.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 87.09 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which is especially useful for unambiguous assignment of the diastereotopic azetidine protons.[1]

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place one drop of the liquid sample directly onto the ATR crystal.

-

Thin Film (for solids/viscous liquids): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Background Collection: Record a background spectrum of the empty ATR crystal or the clean salt plate. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Analysis: Place the prepared sample in the IR beam path and collect the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) on instruments like a TOF or Orbitrap is recommended for accurate mass measurements.[2]

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.

-

Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Accurate Mass Measurement: Calibrate the instrument using a known reference standard immediately before or during the analysis (using a lock mass) to ensure high mass accuracy.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized organic compound.

References

Technical Guide: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate (CAS 1158758-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS 1158758-77-0). This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document details its physicochemical properties and outlines a plausible synthetic route based on established chemical methodologies for related azetidine derivatives. Furthermore, it explores the role of this intermediate in the development of drugs targeting the JAK-STAT signaling pathway, a critical mediator of immune response and cell growth.

Chemical and Physical Properties

This compound is a substituted azetidine featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and geminal amino and methyl groups at the 3-position. The Boc group provides stability during synthetic manipulations and can be readily removed under acidic conditions.

| Property | Value | Reference(s) |

| CAS Number | 1158758-77-0 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)N | [2] |

| InChI Key | LDWZHGRHSCFIJE-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-Boc-3-azetidinone:

-

Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This intermediate is formed via a Strecker-type reaction where 1-Boc-3-azetidinone reacts with a cyanide source and an ammonia source.

-

Step 2: Grignard Reaction to replace the cyano group with a methyl group. The cyano group of the intermediate is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the final product.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1 equivalent), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (3 equivalents) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Its primary application is in the development of kinase inhibitors.

Intermediate for Janus Kinase (JAK) Inhibitors

This azetidine derivative is a key intermediate in the synthesis of selective inhibitors of the Janus kinase (JAK) family of enzymes.[4] JAKs are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is essential for regulating immune responses, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[5][6]

JAK inhibitors, such as Tofacitinib and Baricitinib, have been approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[5][6] The azetidine moiety is often incorporated into the structure of these inhibitors to provide desirable physicochemical properties and to orient the molecule for optimal binding to the ATP-binding pocket of the JAK enzymes.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.

JAK inhibitors developed using this compound as a building block act by competing with ATP for binding to the catalytic site of JAK enzymes. This competitive inhibition prevents the phosphorylation cascade, thereby blocking the downstream signaling events and mitigating the pro-inflammatory effects of cytokines.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors, particularly those targeting the Janus kinase family. The azetidine scaffold provides a unique three-dimensional structure that can be exploited to achieve high affinity and selectivity for the target enzyme. A deeper understanding of its synthesis and its application in the design of targeted therapies is crucial for the continued development of novel treatments for a range of diseases driven by aberrant kinase signaling. Further research into scalable and efficient synthetic routes for this compound will be beneficial for its broader application in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Amino-1-Boc-3-methylazetidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. Small, strained ring systems have emerged as valuable scaffolds, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the azetidine motif has garnered significant attention. This whitepaper provides a comprehensive technical overview of 3-amino-1-Boc-3-methylazetidine, a key building block that is increasingly utilized in the synthesis of innovative therapeutics, particularly in the realm of kinase inhibition.

Physicochemical Properties and Spectroscopic Data

3-amino-1-Boc-3-methylazetidine, also known as tert-butyl 3-amino-3-methylazetidine-1-carboxylate, is a stable, colorless to light yellow liquid at room temperature. Its Boc-protecting group allows for controlled reactivity in multi-step syntheses. Key physicochemical and spectroscopic data are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.26 g/mol |

| CAS Number | 1158758-77-0 |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 242.5 ± 33.0 °C (Predicted) |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) |

| Purity | >98.0% (GC) |

| Storage Conditions | Refrigerated (0-10°C), under inert gas |

Spectroscopic Data:

While a publicly available, comprehensive spectral analysis is limited, data from commercial suppliers and related literature confirm the structure. The anticipated spectral characteristics are:

-

¹H NMR (CDCl₃): Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methyl group (singlet), and the azetidine ring protons (multiplets).

-

¹³C NMR (CDCl₃): Resonances for the quaternary carbon of the Boc group, the Boc carbonyl carbon, the carbons of the azetidine ring, and the methyl carbon.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 187.14.

Synthesis of 3-amino-1-Boc-3-methylazetidine

A robust and scalable synthesis of 3-amino-1-Boc-3-methylazetidine is crucial for its widespread application. A common and efficient synthetic route commences from the commercially available 1-Boc-3-azetidinone. The synthesis can be conceptualized as a two-step process:

-

Addition of a methyl group to the ketone: This is typically achieved via a Grignard reaction using methylmagnesium bromide. This step creates the key tertiary alcohol intermediate, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

-

Conversion of the tertiary alcohol to the primary amine: This transformation can be accomplished through several methods, such as a Ritter reaction followed by hydrolysis, or conversion to a leaving group (e.g., mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Step 2: Synthesis of this compound (via Ritter Reaction)

To a solution of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in acetonitrile is added concentrated sulfuric acid (2.0 eq) dropwise at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then carefully poured into ice-water and neutralized with aqueous sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide intermediate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After cooling to room temperature, the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-amino-1-Boc-3-methylazetidine.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

The 3-amino-3-methylazetidine scaffold provides a unique three-dimensional vector for substitution, allowing for the exploration of chemical space in drug design. The primary amine serves as a key handle for the introduction of various functionalities through reactions such as acylation, alkylation, and reductive amination.

A significant application of this building block is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Case Study: IRAK4 Inhibitors for Inflammatory Diseases

A recent patent application (WO2021113547A1) highlights the use of 3-amino-1-Boc-3-methylazetidine in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

The general synthetic approach involves the coupling of 3-amino-1-Boc-3-methylazetidine with a heterocyclic core, followed by further functionalization.

The patent discloses several compounds with potent IRAK4 inhibitory activity. For example, a representative compound demonstrated an IC₅₀ value in the low nanomolar range in a biochemical assay.

| Compound Example (from WO2021113547A1) | IRAK4 IC₅₀ (nM) |

| Example Compound 1 | < 10 |

| Example Compound 2 | < 50 |

These findings underscore the value of the 3-amino-3-methylazetidine moiety in providing a desirable vector for interacting with the kinase active site, potentially leading to enhanced potency and selectivity.

Conclusion

3-amino-1-Boc-3-methylazetidine is a valuable and versatile building block for modern drug discovery. Its unique structural features and facile incorporation into complex molecules make it an attractive scaffold for the development of novel therapeutics. The successful application of this building block in the synthesis of potent IRAK4 inhibitors highlights its potential in addressing unmet medical needs in inflammatory and autoimmune diseases. As the demand for novel chemical matter continues to grow, the strategic use of such well-defined and functionalized small ring systems will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

Technical Guide: Physicochemical Characteristics of tert-Butyl 3-amino-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a synthetically versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, coupled with a protected amine and a primary amine, provides a unique three-dimensional scaffold for the synthesis of novel chemical entities. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its general application in synthetic workflows.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1158758-77-0 | |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Purity | >98.0% (GC) | [2] |

| Boiling Point | 242.5 ± 33.0 °C (Predicted) | - |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 8.29 ± 0.20 (Predicted) | - |

| logP | Not available | - |

| Solubility | Not available | - |

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

Add a small amount (a few milliliters) of this compound to the fusion tube.

-

Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

-

Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube or heating block, which is filled with a suitable heating oil.

-

Heat the apparatus slowly and observe the capillary tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point of the liquid.

-

For accuracy, allow the apparatus to cool slowly and record the temperature at which the liquid just begins to enter the capillary tube. The average of these two temperatures provides a more accurate boiling point.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of the amine functional group.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Prepare a solution of this compound of known concentration in deionized water.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the sample solution in the beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized HCl solution, adding small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve.

logP Determination (Shake-Flask Method)

This method determines the octanol-water partition coefficient (logP), a measure of lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add equal volumes of the pre-saturated n-octanol and the aqueous sample solution to the separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient (P).

Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound in a specific solvent.

Apparatus:

-

Screw-cap vials

-

Thermostatically controlled shaker or incubator

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., water, buffer).

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Application in Synthetic Workflow

This compound is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. The primary amino group can be readily functionalized through various reactions such as acylation, alkylation, or reductive amination, while the Boc-protected nitrogen of the azetidine ring remains stable until deprotection is desired.

References

An In-depth Technical Guide to sp3-Rich Fragments in Drug Design

Introduction to the Third Dimension in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying high-quality lead compounds.[1] This approach screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to biological targets.[2] Traditionally, these fragment libraries have been dominated by flat, aromatic, sp2-hybridized molecules. However, the drug discovery landscape is evolving, with a growing recognition of the critical role that three-dimensionality plays in molecular recognition and drug efficacy. This has led to the "Escape from Flatland" paradigm, a conscious effort to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates.[3][4] sp3-rich fragments, with their inherent three-dimensional structures, are at the forefront of this movement, offering a path to explore novel chemical space and tackle challenging biological targets.[2][5]

Drug candidates with a higher fraction of sp3-hybridized carbons (specifically in the 0.4–0.5 range) have demonstrated an increased likelihood of successful clinical progression.[6] This guide provides a comprehensive overview of the core principles, advantages, challenges, and methodologies associated with the integration of sp3-rich fragments into modern drug design workflows.

Core Advantages and Inherent Challenges

The shift towards greater three-dimensionality in fragment libraries is driven by a host of potential benefits, though it is not without its own set of challenges.

Advantages of sp3-Rich Fragments:

-

Improved Physicochemical Properties: An increased Fsp3 count is often linked to enhanced aqueous solubility and better metabolic stability, crucial properties for a successful drug candidate.[2][7]

-

Enhanced Selectivity: The well-defined three-dimensional shapes of sp3-rich fragments can lead to more specific interactions with protein binding sites, offering greater selectivity against closely related proteins.[2][8]

-

Exploration of Novel Chemical Space: These fragments allow for the exploration of complex protein topographies that are often inaccessible to flatter, more rigid aromatic compounds, potentially unlocking previously "undruggable" targets.[6][9]

-

Clearer Intellectual Property Landscape: The relative complexity and novelty of sp3-rich scaffolds can provide a more distinct and defensible intellectual property position.[7]

-

Better Mimicry of Natural Products: sp3-rich fragments more closely resemble the shapes of natural products, which are a long-standing source of bioactive molecules.[10][11]

Challenges in Development and Screening:

-

Synthetic Complexity: The synthesis of sp3-rich fragments is often more complex and resource-intensive compared to their sp2-rich counterparts.[6][12] A significant challenge is the development of robust and predictable synthetic methods for their elaboration from a hit into a lead compound.[12]

-

Lower Hit Rates: A common concern is that the increased structural complexity of 3D fragments may lead to lower hit rates in screening campaigns, as finding a complementary protein pocket becomes more challenging.[6][8] However, reports of appreciable hit rates for sp3-enriched libraries are emerging.[6]

-

Screening Method Adaptation: The unique properties of sp3-rich fragments, such as potential solubility issues or a higher tendency for aggregation, may require the optimization of standard high-throughput screening methods.[11]

Data Presentation: A Quantitative Look at sp3-Rich Fragments

The design of effective fragment libraries hinges on adherence to key physicochemical properties, often guided by the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[2] The tables below summarize the properties of representative sp3-rich fragment libraries and compare the screening technologies used for their evaluation.

Table 1: Comparison of Physicochemical Properties of sp3-Rich Fragment Libraries

| Library/Fragment Set | Mean Molecular Weight (Da) | Mean cLogP | Mean Fsp3 | Mean No. H-Bond Acceptors | Mean No. H-Bond Donors | Reference |

| Natural Product-Inspired Library | 223 | 1.3 | 0.61 | 2.6 | 1.1 | [13] |

| sp3-Rich Heterocyclic Library | 226 | 0.9 | 0.62 | 2.8 | 1.0 | [5] |

| Maybridge Diversity Set (for comparison) | 148 | 1.1 | 0.23 | 1.9 | 0.6 | [13] |

| Life Chemicals 3D Fragments | N/A | N/A | High | N/A | N/A | [10] |

Data compiled from multiple sources to illustrate typical property ranges. "N/A" indicates data not specified in the source.

Table 2: Comparison of High-Throughput Screening (HTS) Methods for sp3-Rich Fragment Screening

| Method | Target Type | Throughput | Affinity Range | Sample Consumption | Provides Structural Info? | Reference |

| NMR Spectroscopy (e.g., ¹⁹F-NMR) | Proteins, RNA | Medium-High | μM - mM | Moderate | No (but shows binding site) | [1][2][11] |

| Surface Plasmon Resonance (SPR) | Immobilized Proteins | High | nM - mM | Low | No (provides kinetics) | [1][11][14] |

| X-Ray Crystallography | Crystallizable Proteins | Low-Medium | μM - mM | Low | Yes | [1][14][15] |

| Cellular Thermal Shift Assay (CETSA) | Intracellular Proteins | Medium | μM - mM | High (cells) | No | [11] |

| Weak Affinity Chromatography (WAC™) | Immobilized Proteins | High | μM - mM | Low | No (provides Kd) | [16] |

This table presents a general comparison; specific performance can vary based on the experimental setup and target.

Experimental Protocols: Synthesis and Screening

Detailed methodologies are crucial for the successful application of sp3-rich fragments. Below are representative protocols for the synthesis of an sp3-rich scaffold and for screening a fragment library using ¹⁹F-NMR.

Protocol 1: Synthesis of a Bis-Spirocyclic Fsp3-Rich Scaffold

This protocol outlines the synthesis of a bis-spiro-oxazolidine scaffold, a representative Fsp3-rich fragment core, adapted from diversity-oriented synthesis strategies.[2]

Objective: To synthesize a rigid, three-dimensional bis-spiro-oxazolidine fragment core.

Materials:

-

4-N-benzyl piperidone

-

Sodium cyanide

-

(R)-Phenylglycinol

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

-

Standard laboratory glassware and solvents (e.g., Toluene, THF, Dichloromethane)

-

Purification equipment (e.g., column chromatography system)

Procedure:

-

Step 1: Strecker Reaction: To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions. Stir the reaction mixture at room temperature overnight to form the α-amino nitrile.

-

Step 2: Nitrile Hydrolysis: Hydrolyze the resulting α-amino nitrile under acidic conditions to yield the corresponding α-amino acid.

-

Step 3: Esterification: Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods (e.g., SOCl₂ in methanol).

-

Step 4: First Spirocyclization (Mitsunobu Reaction): Dissolve the α-amino ester and (R)-Phenylglycinol in anhydrous THF. Cool the solution to 0 °C. Add PPh₃ followed by the dropwise addition of DEAD. Allow the reaction to warm to room temperature and stir overnight. This forms the first spiro-oxazolidine ring.

-

Step 5: Second Spirocyclization: The second spirocycle is formed through a subsequent intramolecular reaction, often requiring specific conditions based on the exact substrate, to yield the final bis-spirocyclic scaffold.

-

Step 6: Purification: Purify the final product using silica gel column chromatography to obtain the desired Fsp3-rich fragment. Characterize using NMR and mass spectrometry.

Protocol 2: Fragment Screening using Fluorine-19 (¹⁹F) NMR

¹⁹F-NMR is a highly sensitive and efficient method for screening fragment libraries, especially for Fsp3-rich fragments that can be readily fluorinated.[2][11] The low natural abundance of ¹⁹F results in background-free spectra.

Objective: To identify binding fragments from a fluorinated Fsp3-rich library to a target protein.

Materials:

-

Fluorinated Fsp3-rich fragment library

-

Target protein of interest (purified, >95%)

-

NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes

Procedure:

-

Library Preparation: Prepare stock solutions of individual fluorinated fragments or cocktails of 5-10 fragments per cocktail in a suitable solvent (e.g., DMSO-d₆). Ensure final DMSO concentration in the NMR sample is low (<1%) to avoid protein denaturation.

-

Sample Preparation:

-

Reference Spectrum: Prepare a sample containing the fragment (or cocktail) in the NMR buffer.

-

Protein Spectrum: Prepare a sample containing the fragment (or cocktail) and the target protein (typically at 10-50 µM) in the NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹⁹F-NMR spectrum for the reference sample.

-

Acquire a one-dimensional ¹⁹F-NMR spectrum for the sample containing the protein.

-

-

Data Analysis and Hit Identification:

-

Compare the spectra from the reference and protein-containing samples.

-

Binding of a fragment to the protein will cause a change in the chemical environment of the ¹⁹F nucleus.

-

Look for changes such as chemical shift perturbations, line broadening, or a decrease in signal intensity in the protein-containing sample.

-

Fragments that show significant spectral changes are considered primary hits.

-

-

Hit Validation: Deconvolute any hits from cocktails by screening the individual fragments. Validate hits using an orthogonal method, such as SPR or X-ray crystallography, to confirm binding and determine affinity.[16]

Visualizing Workflows and Concepts

Diagrams are essential for illustrating the complex relationships and workflows in drug design. The following visualizations are provided in the DOT language for Graphviz.

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD) using sp3-rich fragments.

Caption: Conceptual illustration of the "Escape from Flatland" principle in drug design.

Caption: Simplified kinase signaling pathway showing inhibition by an sp3-rich drug candidate.

Conclusion and Future Outlook

The incorporation of sp3-rich fragments represents a significant and valuable evolution in fragment-based drug discovery. By embracing three-dimensionality, researchers can unlock new regions of biologically relevant chemical space, leading to drugs with improved physicochemical properties and enhanced selectivity.[2][7] While challenges in synthesis and screening remain, the development of novel synthetic methodologies, such as C(sp3)–H functionalizations and diversity-oriented synthesis, is rapidly expanding the toolkit available to medicinal chemists.[6][17] Furthermore, the synergy between computational design and advanced biophysical screening techniques will continue to refine the design and application of 3D fragment libraries.[18][19] As the industry continues to tackle increasingly complex and challenging disease targets, the strategic use of sp3-rich fragments will undoubtedly be a cornerstone of designing the next generation of innovative therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. sp3 Rich Fragments - Enamine [enamine.net]

- 4. research.vu.nl [research.vu.nl]

- 5. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Fragment Screening for Hit Identification & Lead Discovery [rgdiscovery.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lifechemicals.com [lifechemicals.com]

- 19. Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library [pubmed.ncbi.nlm.nih.gov]

Azetidine Scaffolds in Modern Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have led to its incorporation into a wide range of biologically active molecules, including approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of azetidine scaffolds in contemporary pharmaceutical research.

Physicochemical Properties and Advantages in Drug Design

The compact and rigid nature of the azetidine ring offers several advantages in drug design compared to its more flexible five- and six-membered counterparts, pyrrolidine and piperidine. The inherent ring strain of approximately 25.4 kcal/mol influences its conformation and reactivity, providing a unique tool for medicinal chemists.[1]

Incorporating an azetidine moiety can lead to:

-

Improved Metabolic Stability: The strained ring can be less susceptible to metabolism compared to larger, more flexible rings.

-

Enhanced Aqueous Solubility: The polar nitrogen atom and the overall compact structure can improve solubility, a crucial parameter for drug development.

-

Reduced Lipophilicity: Azetidines generally exhibit lower lipophilicity (logP) compared to piperidines, which can be beneficial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[2]

-

Novel Chemical Space and Exit Vectors: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for the exploration of novel chemical space and fine-tuning of interactions with biological targets.[3]

-

Conformational Constraint: The puckered four-membered ring restricts the conformational freedom of attached functional groups, which can pre-organize a molecule into its bioactive conformation, leading to increased potency and selectivity.[3]

Synthesis of Azetidine Scaffolds

Significant advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.[4] Key synthetic strategies include:

-

Intramolecular Cyclization: The classical approach involves the cyclization of γ-amino halides or related substrates.

-

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to azetidines.[4][5]

-

Ring Contraction: Ring contraction of larger heterocycles, such as pyrrolidines, can yield functionalized azetidines.[4]

-

C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring has emerged as a powerful tool for late-stage modification.

-

Synthesis of Spirocyclic Azetidines: Methods for constructing spirocyclic azetidines, which introduce three-dimensionality, have been developed, including Ti(IV)-mediated couplings and strain-release homologation.[4][6]

Data Presentation: Comparative Physicochemical Properties and Biological Activities

This section summarizes key quantitative data for azetidine-containing compounds and compares the physicochemical properties of the azetidine ring to its close analogs.

| Property | Azetidine | Pyrrolidine | Piperidine | Reference(s) |

| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | <2 | [1] |

| pKa (conjugate acid) | 11.29 | 11.27 | 11.22 | [7] |

| logP | -0.15 | 0.46 | 0.84 | [2] |

Table 1: Comparison of Physicochemical Properties of Saturated Nitrogen Heterocycles.

| Compound Class/Target | Example Compound(s) | IC₅₀/Kᵢ (nM) | Assay Type/Cell Line | Reference(s) |

| STAT3 Inhibitors | Azetidine-based STAT3 inhibitors (e.g., 7g, 9k) | 550 - 980 | STAT3 DNA-binding activity (EMSA) | [8] |

| MEK Inhibitors | Cobimetinib | 4.2 | MEK1 kinase activity | [9] |

| Nicotinic Acetylcholine Receptor Modulators | Sazetidine-A | 0.1 - 10 | α4β2 nAChR binding and functional assays | [10][11] |

| GPCR Allosteric Modulators | Azetidine-based M4 mAChR PAMs (e.g., VU6000918) | 30 | Human M4 mAChR functional assay | [12] |

| MerTK Inhibitors | Azetidine-benzoxazole derivatives | 0.1 - 10 | MerTK kinase activity | [13] |

Table 2: Biological Activity of Representative Azetidine-Containing Compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key azetidine building blocks.

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This procedure describes the synthesis of a versatile intermediate for the preparation of 3-substituted azetidines.[14]

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide solution in THF (1 M)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq.) in anhydrous THF under a hydrogen atmosphere, slowly add potassium tert-butoxide solution (1.1 eq.) at -5 °C.

-

Stir the mixture at -5 °C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in THF and continue stirring for another 2 hours at -5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

General Procedure for the Synthesis of 3-Aryl-Azetidines

This protocol outlines a general method for the synthesis of 3-aryl-azetidines, which are common scaffolds in medicinal chemistry.[15]

Materials:

-

Aryl sulfonyl chloride

-

Hydrazine hydrate

-

Ketone

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of Sulfonylhydrazides: To a solution of the aryl sulfonyl chloride (1.0 eq.) in THF at 0 °C, add hydrazine hydrate (2.5 eq.) dropwise. Stir the reaction at 0 °C until completion (monitored by TLC). Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Synthesis of Sulfonylhydrazones: To a solution of the sulfonylhydrazide (1.0 eq.) in MeOH, add the corresponding ketone (1.0 eq.). Stir the reaction at room temperature until completion (monitored by TLC).

-

Cyclization to 3-Aryl-Azetidines: The resulting sulfonylhydrazone is then subjected to cyclization conditions, typically involving a base and heat, to afford the 3-aryl-azetidine. Purification is achieved by column chromatography.

Synthesis of N-Boc-3-aminoazetidine

This procedure describes the synthesis of a key building block for introducing a 3-aminoazetidine moiety.[16]

Materials:

-

1-Benzhydrylazetidin-3-one

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Oxime formation: A mixture of 1-benzhydrylazetidin-3-one, hydroxylamine hydrochloride, and sodium acetate in ethanol is heated at reflux.

-

Reduction of the oxime: The resulting oxime is reduced with LAH in anhydrous diethyl ether to give 1-benzhydrylazetidin-3-amine.

-

N-Boc protection: The amine is then treated with Boc₂O and triethylamine in DCM to afford N-Boc-1-benzhydrylazetidin-3-amine.

-

Debenzhydrylation: The benzhydryl group is removed by catalytic hydrogenation to yield N-Boc-3-aminoazetidine.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of azetidine scaffolds in pharmaceutical research.

References

- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. biorxiv.org [biorxiv.org]

- 11. The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without affecting concurrent nicotine consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Insights for tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-amino-3-methylazetidine-1-carboxylate is a key building block in medicinal chemistry, prized for its rigid four-membered azetidine scaffold that allows for precise three-dimensional positioning of substituents. This attribute makes it a valuable component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, offers insights into its likely synthetic pathways based on established methodologies for related compounds, and contextualizes its role in drug discovery.

Commercial Availability

This compound, identified by CAS number 1158758-77-0, is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, highlighting typical purities and physical forms. Researchers should note that purity analysis methods may vary between suppliers.

| Supplier | Product Number | Purity | Appearance |

| TCI Chemicals | A3529 | >98.0% (GC) | Colorless to Light yellow clear liquid |

| Advanced ChemBlocks | C-2457 | 97% | Not specified |

| AstaTech | P11287 | 95.00% | Not specified |

| Acros Pharmatech | AC46889 | Not specified | Not specified |

Synthetic Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be constructed based on established chemical principles and reported syntheses of analogous azetidine derivatives. A likely precursor for this synthesis is the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

A potential synthetic workflow could involve a two-step process:

-

Reductive Amination: The ketone functionality of tert-butyl 3-oxoazetidine-1-carboxylate can be converted to an amine via reductive amination. This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.

-

Methylation: The resulting primary amine can then be methylated.

A more direct, albeit potentially less controlled, approach could involve a one-pot reductive amination using methylamine.

Below is a generalized experimental protocol for a potential synthetic route, drawing from standard organic chemistry practices for similar transformations.

Proposed Synthesis of this compound

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Ammonia or a suitable ammonia source (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable solvent (e.g., methanol, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Step 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate (Intermediate)

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol.

-

Add an excess of an ammonia source, like ammonium acetate.

-

Cool the mixture in an ice bath.

-

Slowly add a reducing agent, for instance, sodium cyanoborohydride, portion-wise while monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl 3-aminoazetidine-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in a solvent like dichloromethane.

-

Add a non-nucleophilic base, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a methylating agent, for example, methyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Role in Drug Discovery: A Building Block Approach

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile scaffold in the synthesis of more complex molecules with potential therapeutic applications. The azetidine ring provides a rigid framework that can be strategically functionalized to interact with biological targets.

The diagram below illustrates the logical workflow of how a building block like this compound is utilized in the drug discovery process.

Methodological & Application

Application Notes: Parallel Synthesis of 3-Methyl-3-aminoazetidine-Based Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, making them attractive bioisosteres for various functional groups and core structures in drug discovery. The specific building block, tert-butyl 3-amino-3-methylazetidine-1-carboxylate , offers a versatile platform for generating diverse compound libraries for high-throughput screening. The presence of a primary amine on a quaternary carbon provides a stable anchor point for diversification while the Boc-protecting group allows for orthogonal synthetic strategies. This document provides detailed protocols for the parallel synthesis of compound libraries based on this scaffold, focusing on common and robust chemical transformations suitable for high-throughput synthesis.

Core Scaffold

| Structure | Chemical Name |

| This compound |

| CAS: 1158758-77-0 | |

| Synonyms: 1-Boc-3-amino-3-methylazetidine, tert-Butyl 3-amino-3-methyl-1-azetidinecarboxylate |

This key intermediate serves as a versatile starting material for creating libraries of compounds with potential therapeutic applications, such as triple reuptake inhibitors for antidepressants.[1]

Parallel Synthesis Workflows

Two primary and highly robust methods for the diversification of the core scaffold in a parallel synthesis format are reductive amination and amide coupling. These reactions are generally high-yielding, have a broad substrate scope, and are amenable to automation.

Reductive Amination Library Synthesis

This workflow allows for the introduction of a wide variety of substituents through the reaction of the primary amine of the core scaffold with a diverse set of aldehydes or ketones.

Caption: Workflow for Parallel Reductive Amination.

Amide Coupling Library Synthesis

This approach involves coupling the primary amine of the core scaffold with a library of carboxylic acids to generate a diverse set of amide derivatives.

Caption: Workflow for Parallel Amide Coupling.

Experimental Protocols

The following protocols are designed for execution in parallel, for instance, using a 96-well plate format.

Protocol 1: Parallel Reductive Amination

This protocol is adapted from methodologies used for the synthesis of 3-aminoazetidine derivatives.[1]

Materials:

-

This compound

-

Library of diverse aldehydes

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

96-well reaction blocks with sealing mats

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (1.0 eq.) in anhydrous DCM (e.g., 0.2 M).

-

Prepare stock solutions of the aldehyde library (1.1 eq.) in anhydrous DCM (e.g., 0.22 M).

-

-

Reaction Setup (in each well of the 96-well block):

-

To each well, add 500 µL of the core scaffold stock solution (0.1 mmol).

-

Add 500 µL of the corresponding aldehyde stock solution (0.11 mmol).

-

Seal the reaction block and allow it to stir at room temperature for 1 hour to facilitate imine formation.

-

-

Reduction:

-

Unseal the block and add sodium triacetoxyborohydride (1.5 eq., 32 mg) to each well.

-

Reseal the block and stir at room temperature for 12-18 hours.

-

-

Workup:

-

Quench each reaction by adding 500 µL of saturated NaHCO₃ solution.

-

Stir vigorously for 15 minutes.

-

Separate the organic layer using a liquid handler or by manual pipetting.

-

Wash the organic layer with 500 µL of brine.

-

-

Isolation and Purification:

-

Dry the organic extracts by passing them through a phase separator plate or by adding anhydrous Na₂SO₄.

-

Concentrate the solvent in a centrifugal evaporator.

-

Purify the crude products using parallel solid-phase extraction (SPE) or automated flash chromatography.

-

Protocol 2: Parallel Amide Coupling

Materials:

-

This compound

-

Library of diverse carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

96-well reaction blocks with sealing mats

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the carboxylic acid library (1.2 eq.) in anhydrous DMF (e.g., 0.24 M).

-

Prepare a stock solution of HATU (1.2 eq.) in anhydrous DMF (e.g., 0.24 M).

-

Prepare a stock solution of this compound (1.0 eq.) and DIPEA (3.0 eq.) in anhydrous DMF (e.g., 0.2 M in the amine).

-

-

Reaction Setup (in each well of the 96-well block):

-

To each well, add 500 µL of the carboxylic acid stock solution (0.12 mmol).

-

Add 500 µL of the HATU stock solution (0.12 mmol) and agitate for 15 minutes to pre-activate the carboxylic acid.

-

Add 500 µL of the core scaffold/DIPEA stock solution (0.1 mmol amine, 0.3 mmol DIPEA).

-

-

Coupling Reaction:

-

Seal the reaction block and stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS if necessary.

-

-

Workup:

-

Quench the reaction by adding 1 mL of water to each well.

-

Extract the product with ethyl acetate (2 x 1 mL).

-

-

Isolation and Purification:

-

Combine the organic extracts and concentrate using a centrifugal evaporator.

-

Purify the crude products using parallel preparative HPLC-MS.

-

Data Presentation: Representative Library Synthesis

The following table summarizes representative data from a parallel synthesis of 3-aminoazetidine derivatives, demonstrating the efficacy of these methods in generating compound libraries with potential biological activity as triple reuptake inhibitors.[1] The data showcases the inhibitory activity against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

| Compound ID | R Group (from Aldehyde) | % Inhibition hSERT @ 0.1 µM | % Inhibition hNET @ 0.1 µM | % Inhibition hDAT @ 0.1 µM |

| B-1 | 3,4-Dichlorophenyl | 98 | 99 | 62 |

| B-2 | 4-Chlorophenyl | 98 | 98 | 45 |

| B-3 | 4-Trifluoromethylphenyl | 97 | 98 | 48 |

| B-4 | 3-Trifluoromethylphenyl | 98 | 99 | 55 |

| B-5 | Naphth-2-yl | 98 | 99 | 70 |

| B-6 | 3,4-Dimethylphenyl | 98 | 98 | 40 |

Note: The data presented is based on a similar 3-aminoazetidine scaffold and is illustrative of the expected outcomes.[1]

Conclusion

This compound is a highly valuable building block for the construction of diverse chemical libraries. The protocols outlined for parallel reductive amination and amide coupling provide robust and efficient methods for generating large numbers of discrete compounds. These libraries can be instrumental in hit identification and lead optimization campaigns across a wide range of therapeutic targets, particularly in the field of neuroscience.[1][2] The amenability of these reactions to high-throughput formats facilitates the rapid exploration of chemical space around the privileged azetidine scaffold.

References

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Amide Coupling Protocols for 3-amino-1-Boc-3-methylazetidine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of 3-amino-1-Boc-3-methylazetidine with various carboxylic acids. This sterically hindered azetidine derivative is a valuable building block in medicinal chemistry, and efficient amide bond formation is crucial for its utilization in drug discovery and development. These notes offer a comparative overview of common coupling protocols, enabling researchers to select the most suitable method for their specific synthetic needs.

Introduction

3-Amino-1-Boc-3-methylazetidine presents a unique challenge in amide synthesis due to the steric hindrance around the secondary amine, which is attached to a tertiary carbon atom. This steric bulk can significantly impede the progress of the coupling reaction, often requiring more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields. This application note explores several widely used coupling protocols and provides specific examples and data to guide the synthesis of N-(1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)amides.

Comparative Data of Amide Coupling Protocols

The selection of an appropriate coupling reagent is critical for the successful synthesis of amides from 3-amino-1-Boc-3-methylazetidine. Below is a summary of representative protocols with different coupling reagents.

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzoic Acid | HATU | DIPEA | DMF | 16 | RT | 82 | Patent WO2018112443A1 |

| Acetic Acid | EDC/HOBt | DIPEA | DCM | 12 | RT | [Data Not Found] | - |

| Isobutyric Acid | PyBOP | DIPEA | DMF | 16 | RT | [Data Not Found] | - |

| Propionic Acid | COMU | DIPEA | ACN | 12 | RT | [Data Not Found] | - |

*Data for specific couplings of acetic acid, isobutyric acid, and propionic acid with 3-amino-1-Boc-3-methylazetidine using the indicated coupling agents were not found in the searched literature. The protocols provided below are representative procedures for these types of couplings.

Experimental Protocols

Detailed experimental procedures for the amide coupling of 3-amino-1-Boc-3-methylazetidine are provided below.

Protocol 1: HATU-Mediated Coupling of Benzoic Acid

This protocol is effective for coupling aromatic carboxylic acids to the sterically hindered 3-amino-1-Boc-3-methylazetidine.

Materials:

-

3-amino-1-Boc-3-methylazetidine

-

Benzoic Acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add 3-amino-1-Boc-3-methylazetidine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)benzamide.

Protocol 2: EDC/HOBt-Mediated Coupling of Acetic Acid (Representative Protocol)

This protocol represents a standard and cost-effective method for amide bond formation, though it may require longer reaction times or higher temperatures for sterically hindered amines.

Materials:

-

3-amino-1-Boc-3-methylazetidine

-

Acetic Acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

1M HCl solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve acetic acid (1.0 eq), 3-amino-1-Boc-3-methylazetidine (1.0 eq), and HOBt (1.2 eq) in DCM.

-

Add DIPEA (2.0 eq) to the mixture.

-

Add EDC (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with DCM and wash with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: General workflow for amide coupling.

Caption: Chemical transformation pathway.

Application of tert-butyl 3-amino-3-methylazetidine-1-carboxylate in DNA-Encoded Library (DEL) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction